2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one
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Overview
Description
2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one typically involves the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 4-chlorobenzoyl and 4-(trifluoromethyl)phenyl groups can be introduced through Friedel-Crafts acylation reactions using corresponding acyl chlorides and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-3-(4-methylbenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one
- 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one
Uniqueness
The unique combination of the 4-chlorobenzoyl and 4-(trifluoromethyl)phenyl groups in 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be attributed to the electronic and steric effects of these substituents.
Properties
CAS No. |
103952-85-8 |
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Molecular Formula |
C22H13ClF3NO3 |
Molecular Weight |
431.8 g/mol |
IUPAC Name |
3-(4-chlorobenzoyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C22H13ClF3NO3/c23-16-11-7-13(8-12-16)19(28)27-20(29)17-3-1-2-4-18(17)30-21(27)14-5-9-15(10-6-14)22(24,25)26/h1-12,21H |
InChI Key |
VOWSZMMXWDJVBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(O2)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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